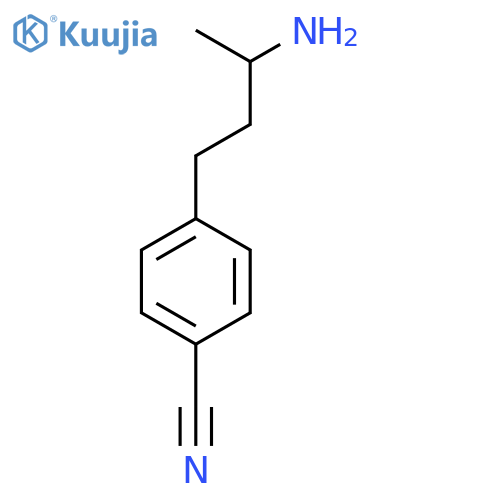

Cas no 74697-69-1 (4-(3-aminobutyl)benzonitrile)

4-(3-aminobutyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(3-aminobutyl)Benzonitrile

- 1-methyl-3-(4-cyanophenyl)propylamine

- DSXBESAQISJNCZ-UHFFFAOYSA-N

- 4-(3-aminobutyl)benzonitrile

-

- インチ: 1S/C11H14N2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9H,2-3,13H2,1H3

- InChIKey: DSXBESAQISJNCZ-UHFFFAOYSA-N

- ほほえんだ: NC(C)CCC1C=CC(C#N)=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- トポロジー分子極性表面積: 49.8

4-(3-aminobutyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1851148-0.25g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 0.25g |

$498.0 | 2023-09-19 | ||

| Enamine | EN300-1851148-1.0g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 1g |

$1142.0 | 2023-05-23 | ||

| Enamine | EN300-1851148-5.0g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 5g |

$3313.0 | 2023-05-23 | ||

| Enamine | EN300-1851148-0.1g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 0.1g |

$476.0 | 2023-09-19 | ||

| Enamine | EN300-1851148-0.5g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 0.5g |

$520.0 | 2023-09-19 | ||

| Enamine | EN300-1851148-10g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 10g |

$2331.0 | 2023-09-19 | ||

| Enamine | EN300-1851148-0.05g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 0.05g |

$455.0 | 2023-09-19 | ||

| Enamine | EN300-1851148-1g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 1g |

$541.0 | 2023-09-19 | ||

| Enamine | EN300-1851148-2.5g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 2.5g |

$1063.0 | 2023-09-19 | ||

| Enamine | EN300-1851148-10.0g |

4-(3-aminobutyl)benzonitrile |

74697-69-1 | 10g |

$4914.0 | 2023-05-23 |

4-(3-aminobutyl)benzonitrile 関連文献

-

1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

4-(3-aminobutyl)benzonitrileに関する追加情報

Introduction to 4-(3-Aminobutyl)benzonitrile (CAS No. 74697-69-1)

4-(3-Aminobutyl)benzonitrile, with the CAS number 74697-69-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzonitrile moiety and an aminobutyl side chain. The combination of these functional groups endows 4-(3-Aminobutyl)benzonitrile with a range of interesting properties, making it a valuable precursor for various applications.

In recent years, the study of 4-(3-Aminobutyl)benzonitrile has been driven by its potential in pharmaceutical research. The compound's ability to interact with specific biological targets has led to its exploration as a lead molecule in drug discovery. For instance, research published in the Journal of Medicinal Chemistry has highlighted the compound's role as a potential modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. The aminobutyl side chain provides flexibility and hydrophobicity, which are crucial for receptor binding and selectivity.

Beyond its pharmaceutical applications, 4-(3-Aminobutyl)benzonitrile has also shown promise in materials science. Its unique chemical structure makes it an excellent candidate for the synthesis of advanced polymers and functional materials. Studies have demonstrated that the compound can be polymerized to form conjugated polymers with tunable electronic properties. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of 4-(3-Aminobutyl)benzonitrile typically involves multi-step reactions, including the formation of the nitrile group and the introduction of the aminobutyl side chain. Recent advancements in synthetic methodologies have improved the efficiency and yield of these processes. For example, palladium-catalyzed cross-coupling reactions have been employed to efficiently introduce the aminobutyl group onto the benzonitrile scaffold. These methods not only enhance the synthetic accessibility of 4-(3-Aminobutyl)benzonitrile but also allow for the preparation of structurally diverse derivatives.

The physical and chemical properties of 4-(3-Aminobutyl)benzonitrile have been extensively characterized. The compound is known to be a white crystalline solid at room temperature, with a melting point ranging from 105°C to 108°C. Its solubility in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) makes it suitable for various synthetic transformations and analytical techniques. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been used to confirm its structure and purity.

In terms of safety and handling, while 4-(3-Aminobutyl)benzonitrile is not classified as a hazardous substance, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, storage conditions should be controlled to maintain the stability and integrity of the compound.

The environmental impact of 4-(3-Aminobutyl)benzonitrile is another important consideration. Research efforts are ongoing to develop greener synthetic routes that minimize waste generation and reduce environmental footprint. Sustainable chemistry principles are being applied to optimize reaction conditions and improve atom economy in the synthesis of this compound.

In conclusion, 4-(3-Aminobutyl)benzonitrile (CAS No. 74697-69-1) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique chemical structure provides a foundation for developing novel therapeutic agents and advanced functional materials. Ongoing research continues to uncover new applications and improve our understanding of this intriguing molecule.

74697-69-1 (4-(3-aminobutyl)benzonitrile) 関連製品

- 2137135-92-1(3-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]-2,2-dimethylpropanamide)

- 303035-22-5(N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide)

- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)

- 2803855-65-2(3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride)

- 2172219-71-3(3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)

- 23204-68-4(MORPHOLINE, 2,3-DIPHENYL-, (2R-CIS)-)

- 2228621-53-0(3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)

- 2365-80-2(2-amino-5,5,5-trifluoropentanoic acid)

- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)

- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)